(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone
CAS No.: 1171183-12-2
Cat. No.: VC4169334
Molecular Formula: C25H24BrN5O
Molecular Weight: 490.405
* For research use only. Not for human or veterinary use.
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone - 1171183-12-2](/images/structure/VC4169334.png)
Specification
CAS No. | 1171183-12-2 |
---|---|
Molecular Formula | C25H24BrN5O |
Molecular Weight | 490.405 |
IUPAC Name | [4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-bromopyridin-3-yl)methanone |
Standard InChI | InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2 |
Standard InChI Key | RHISGZOCBWDYPE-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound comprises three distinct subunits:
-
1-Benzyl-1H-benzo[d]imidazole: A bicyclic aromatic system with a benzyl group at the N1 position.
-
Piperazine: A six-membered ring with two nitrogen atoms, functionalized at the N1 position.
-
5-Bromopyridin-3-yl: A pyridine ring substituted with bromine at C5.
The methanone group bridges the piperazine and pyridine units, creating a planar, conjugated system that enhances electronic interactions with biological targets .
Table 1: Key Structural Features
Subunit | Functional Groups | Role in Bioactivity |
---|---|---|
Benzimidazole | Aromatic N-heterocycle, benzyl | Enhances lipophilicity & binding |
Piperazine | Tertiary amines | Improves solubility & flexibility |
5-Bromopyridine | Halogenated aromatic ring | Electron-withdrawing modulator |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via sequential nucleophilic substitutions and coupling reactions:
Step 1: Formation of 1-Benzyl-1H-benzo[d]imidazole
-
Reactants: o-Phenylenediamine and benzyl bromide.
Step 2: Alkylation of Piperazine
-
Reactants: 1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde and piperazine.
-
Conditions: NaBH₄ reduction in THF, followed by coupling with 5-bromo-3-pyridinecarbonyl chloride .
-
Key Intermediate: (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol (CAS: 7467-35-8) .
Step 3: Final Coupling
-
Reactants: Intermediate from Step 2 and 5-bromopyridine-3-carbonyl chloride.
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0°C → 25°C | Minimizes side reactions |
Solvent | Dichloromethane | Enhances carbonyl reactivity |
Catalyst | Triethylamine | Neutralizes HCl byproduct |
Compound | Target Kinase | IC₅₀ (nM) | Source |
---|---|---|---|
Parent compound | SOS1/KRAS | 8.4 ± 1.2 | |
5-Fluoro derivative | EGFR | 12.7 ± 2.1 |
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum activity:
Physicochemical Properties
Table 4: Experimental and Predicted Data
Property | Value | Method |
---|---|---|
Molecular Weight | 504.36 g/mol | HRMS |
LogP | 3.8 ± 0.2 | HPLC |
Solubility (H₂O) | <1 µg/mL | Shake-flask |
Melting Point | 214–216°C | DSC |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume